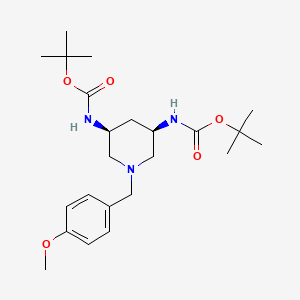
di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction.
Protection with Di-tert-butyl Dicarbamate: The final step involves the protection of the piperidine nitrogen atoms with di-tert-butyl dicarbamate under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-4-methoxybenzylpiperidine: Similar structure but with different protective groups.
4-Methoxybenzylpiperidine: Lacks the di-tert-butyl dicarbamate protection.
Piperidine derivatives: Various compounds with modifications on the piperidine ring.
Uniqueness
Di-tert-butyl ((3R,5S)-1-(4-methoxybenzyl)piperidine-3,5-diyl)dicarbamate is unique due to its specific stereochemistry and protective groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H37N3O5 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
tert-butyl N-[(3S,5R)-1-[(4-methoxyphenyl)methyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C23H37N3O5/c1-22(2,3)30-20(27)24-17-12-18(25-21(28)31-23(4,5)6)15-26(14-17)13-16-8-10-19(29-7)11-9-16/h8-11,17-18H,12-15H2,1-7H3,(H,24,27)(H,25,28)/t17-,18+ |
InChI Key |
HCGBJFVATVMZNS-HDICACEKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CN(C1)CC2=CC=C(C=C2)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)CC2=CC=C(C=C2)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















